2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide
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Overview
Description
2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide is a complex organic compound that features a thiazolidinone core, a chlorobenzylidene moiety, and a tetrahydrothiophene sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide typically involves the following steps:
Formation of the Thiazolidinone Core: This is achieved by the reaction of a suitable amine with carbon disulfide and chloroacetic acid under basic conditions to form the thiazolidinone ring.
Introduction of the Chlorobenzylidene Group: The thiazolidinone intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a base to form the benzylidene derivative.
Attachment of the Tetrahydrothiophene Sulfone Group: The final step involves the reaction of the benzylidene-thiazolidinone with N-methylacetamide and 1,1-dioxidotetrahydrothiophene under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological macromolecules. The thiazolidinone core is known to inhibit enzymes by forming covalent bonds with active site residues. The chlorobenzylidene group can interact with cellular membranes, disrupting their integrity. The tetrahydrothiophene sulfone group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 2-(3-benzylureido)acetic (4-chlorobenzylidene)hydrazide
Uniqueness
Compared to similar compounds, 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydrothiophene sulfone group, in particular, enhances its solubility and bioavailability, making it a more effective candidate for medicinal applications.
Properties
Molecular Formula |
C17H17ClN2O4S3 |
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Molecular Weight |
445.0 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H17ClN2O4S3/c1-19(13-6-7-27(23,24)10-13)15(21)9-20-16(22)14(26-17(20)25)8-11-2-4-12(18)5-3-11/h2-5,8,13H,6-7,9-10H2,1H3/b14-8- |
InChI Key |
MRPUZASDSRPGRD-ZSOIEALJSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Origin of Product |
United States |
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